9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of a palladium-catalyzed hydrogenation reaction. For example, tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate can be hydrogenated using wet Pd/C in a tetrahydrofuran (THF) solution under an argon atmosphere at 40°C for 40 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 9-benzyl-5,9-diazaspiro[2.6]nonane-5-carboxylate
- 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
- 2,7-Diazaspiro[4.4]nonane derivatives
Uniqueness
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of benzyl and diaza groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H21ClN2 |
---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
4-benzyl-4,7-diazaspiro[2.6]nonane;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)12-16-11-10-15-9-8-14(16)6-7-14;/h1-5,15H,6-12H2;1H |
InChI Key |
OWJATTQCNYILNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNCCN2CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.